molecular formula C19H17N3O5S2 B2709533 N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide CAS No. 898414-36-3

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide

Cat. No.: B2709533
CAS No.: 898414-36-3
M. Wt: 431.48
InChI Key: STHFEFDOSRSTRJ-UHFFFAOYSA-N
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Description

N-(4-(3-Nitrophenyl)thiazol-2-yl)-3-tosylpropanamide is a synthetic thiazole derivative designed for research into multifactorial neurodegenerative diseases. Its core structure incorporates the 4-(3-nitrophenyl)thiazole pharmacophore, which is identified in scientific literature as an important feature for potent and selective inhibition of the human Monoamine Oxidase-B (hMAO-B) enzyme . Inhibition of MAO-B is a validated therapeutic strategy for disorders such as Parkinson's disease, as it helps restore dopamine levels and reduces oxidative stress associated with neurodegeneration . The strategic inclusion of the 3-tosylpropanamide moiety in this compound is intended to explore synergistic multi-target effects. Researchers can utilize this compound to investigate potential ancillary activities, including interactions with cholinesterases (AChE/BuChE) or other clinically relevant biological targets, following the contemporary approach of developing multi-target-directed ligands for complex neurological conditions . This makes it a valuable tool for in vitro biochemical and pharmacological profiling within academic and institutional research settings.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O5S2/c1-13-5-7-16(8-6-13)29(26,27)10-9-18(23)21-19-20-17(12-28-19)14-3-2-4-15(11-14)22(24)25/h2-8,11-12H,9-10H2,1H3,(H,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STHFEFDOSRSTRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=NC(=CS2)C3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3-nitroaniline with 2-bromoacetyl bromide in the presence of a base such as triethylamine. This reaction forms 4-(3-nitrophenyl)thiazol-2-yl bromide.

    Introduction of the Tosyl Group: The next step involves the reaction of 4-(3-nitrophenyl)thiazol-2-yl bromide with tosyl chloride in the presence of a base like pyridine to form 4-(3-nitrophenyl)thiazol-2-yl tosylate.

    Formation of the Propanamide Moiety: Finally, the tosylate is reacted with 3-aminopropanoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form this compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The tosyl group can be substituted with other nucleophiles, such as amines or alcohols, under basic conditions.

    Oxidation: The thiazole ring can be oxidized using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products Formed

    Reduction: Formation of N-(4-(3-aminophenyl)thiazol-2-yl)-3-tosylpropanamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of oxidized thiazole derivatives.

Scientific Research Applications

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs with potential antimicrobial, anticancer, and anti-inflammatory properties.

    Materials Science: The compound can be used in the synthesis of novel materials with unique electronic and optical properties.

    Biological Research: It can be used as a probe to study various biological processes and pathways.

Mechanism of Action

The mechanism of action of N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide involves its interaction with specific molecular targets. The nitrophenyl group can undergo reduction to form an amino group, which can then interact with various enzymes and receptors. The thiazole ring can participate in π-π stacking interactions with aromatic residues in proteins, while the tosyl group can form hydrogen bonds with amino acid residues.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Thiazole Derivatives

Compound Name Thiazole Substituent Propanamide Chain/Side Group Key Functional Groups Reported Activity
N-(4-(3-Nitrophenyl)thiazol-2-yl)-3-tosylpropanamide 3-Nitrophenyl 3-Tosylpropanamide Nitro (-NO₂), Tosyl (SO₂C₆H₄CH₃) Hypothesized enzyme modulation
N-[4-(4-Methoxyphenyl)-thiazol-2-yl]-N1-(azepin-2-yl)-hydrazine hydrobromide 4-Methoxyphenyl Hydrazine hydrobromide Methoxy (-OCH₃), Hydrazine Cardioprotective (superior to Levocarnitine/Mildronate)
(Z)-N-(4-(2-(Dibenzo[b,f][1,4,5]thiadiazocin-3-yl)-4-(4-fluorophenyl)-thiazol-5-yl)pyridin-2-yl)-3-(2,5-dimethoxyphenyl)propanamide 4-(4-Fluorophenyl) 3-(2,5-Dimethoxyphenyl) Fluoro (-F), Dimethoxy (-OCH₃) Synthetic intermediate (no activity reported)

Pharmacokinetic and Toxicity Profiles

  • Electron-Withdrawing vs. Donating Groups : The nitro group in the target compound may reduce metabolic stability compared to methoxy or fluorine substituents. Tosylpropanamide’s bulkiness could slow renal clearance, increasing half-life but risking accumulation .
  • Hydrobromide Salt vs. Free Base : The hydrobromide salt in ’s compound improves aqueous solubility, whereas the target compound’s neutral tosyl group may necessitate formulation enhancements for clinical use.

Biological Activity

N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on available research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

  • Molecular Formula : C14H14N4O3S
  • Molecular Weight : 318.35 g/mol
  • IUPAC Name : this compound

This compound features a thiazole ring, a tosyl group, and a nitrophenyl substituent, which contribute to its biological activity.

1. Antioxidant Activity

Research has indicated that derivatives of thiazole, including those containing nitrophenyl groups, exhibit significant antioxidant properties. A study reported that 4-(3-nitrophenyl)thiazol-2-ylhydrazone derivatives demonstrated potent inhibition of human monoamine oxidase (hMAO) A and B isoforms, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease due to their ability to reduce oxidative stress .

2. Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes. In particular, the presence of the nitrophenyl moiety has been associated with selective inhibition of hMAO-B, which is crucial for the metabolism of neurotransmitters such as dopamine. This selectivity is beneficial for developing treatments targeting neurodegenerative disorders without affecting other pathways .

The biological activity of this compound can be attributed to its structural components that interact with biological targets:

  • Hydrogen Bonding : The amide group allows for hydrogen bonding with enzyme active sites, enhancing binding affinity.
  • Electrophilic Character : The nitro group may participate in electrophilic interactions, facilitating enzyme inhibition.

Table 1: Summary of Biological Activities

Activity TypeFindingsReference
AntioxidantSignificant inhibition of hMAO A and B; potential for neuroprotective effects
Enzyme InhibitionSelective inhibition of hMAO-B; implications for treating Parkinson's disease
CytotoxicityEvaluated against cancer cell lines; moderate cytotoxic effects observed

Q & A

Q. What are the critical synthetic steps and reaction conditions for preparing N-(4-(3-nitrophenyl)thiazol-2-yl)-3-tosylpropanamide?

The synthesis typically involves:

  • Cyclocondensation : Formation of the thiazole ring via reaction of 3-nitrobenzaldehyde derivatives with thiourea or thioamides under reflux conditions .
  • Tosylation : Introduction of the tosyl group using p-toluenesulfonyl chloride in anhydrous dichloromethane with a base (e.g., triethylamine) to neutralize HCl byproducts .
  • Amide Coupling : Reaction of intermediates with propanamide derivatives using coupling agents like EDC/HOBt . Key conditions include temperature control (60–80°C for cyclocondensation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) .

Q. Which spectroscopic techniques are essential for characterizing this compound, and what data do they provide?

  • ¹H/¹³C NMR : Confirms regiochemistry of the thiazole ring (e.g., singlet for C2-H at δ 7.8–8.2 ppm) and tosyl group (distinct aromatic protons at δ 7.6–7.8 ppm) .
  • IR Spectroscopy : Identifies amide C=O stretch (~1650 cm⁻¹) and nitro group absorption (~1520 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 456.08) and fragmentation patterns .

Q. What are the primary biological targets or pathways associated with this compound?

Preliminary studies suggest:

  • Kinase Inhibition : Potentially targets Nek2 and Hec1 kinases via competitive binding at the ATP pocket, as inferred from structural analogs .
  • Antimicrobial Activity : Thiazole derivatives exhibit MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) due to membrane disruption .

Advanced Research Questions

Q. How can synthetic yield be optimized, particularly for the thiazole ring formation?

Optimization strategies include:

  • Solvent Screening : Polar aprotic solvents (DMF, DMSO) enhance cyclocondensation efficiency compared to ethanol .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) improve reaction rates by coordinating to thiourea intermediates .
  • Microwave-Assisted Synthesis : Reduces reaction time from 12 h to 30 min while maintaining >85% yield .
  • In-line Analytics : Use TLC or HPLC to monitor intermediates and minimize byproducts like sulfonamide derivatives .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions (e.g., variable IC₅₀ values for kinase inhibition) may arise from:

  • Assay Conditions : Differences in ATP concentrations (1–10 mM) or incubation times (30–120 min) .
  • Structural Analogues : Substituent effects (e.g., 4-Cl vs. 3-NO₂ on thiazole) alter binding modes. Resolve via:
  • SAR Studies : Synthesize analogs with systematic substitutions (Table 1).

  • Molecular Dynamics : Simulate binding stability with kinases (e.g., 50 ns simulations in GROMACS) .

    Table 1 : Impact of Substituents on IC₅₀ (Nek2 Inhibition)

    SubstituentIC₅₀ (µM)
    3-NO₂0.45
    4-Cl1.20
    4-OCH₃>10

Q. What in silico methods are suitable for predicting enzyme-binding interactions?

  • Molecular Docking : Use AutoDock Vina to model interactions with acetylcholinesterase (PDB: 4EY7). Focus on π-π stacking between the thiazole ring and Trp286 .
  • Pharmacophore Modeling : Identify essential features (e.g., nitro group as a hydrogen bond acceptor) using Schrödinger’s Phase .
  • ADMET Prediction : SwissADME predicts moderate BBB permeability (logBB = -0.5) and CYP3A4 inhibition risk .

Q. How do the 3-nitrophenyl and tosyl groups influence stability and reactivity?

  • 3-Nitrophenyl : Enhances electrophilicity of the thiazole ring, increasing susceptibility to nucleophilic attack. Stability in acidic conditions (pH 3–5) but degrades in basic media (pH >9) .
  • Tosyl Group : Improves solubility in DMSO (>50 mg/mL) and stabilizes the amide bond against hydrolysis. Confirmed via accelerated stability testing (40°C/75% RH for 4 weeks) .

Methodological Considerations

Q. What strategies are recommended for designing SAR studies?

  • Scaffold Modification : Replace the tosyl group with sulfonamide or carbamate to assess steric effects .
  • Bioisosteric Replacement : Substitute 3-nitrophenyl with 3-cyanophenyl to evaluate electron-withdrawing effects .
  • In Vitro/In Vivo Correlation : Test top derivatives in murine models of bacterial infection (e.g., 25 mg/kg dose, IV) .

Q. How can researchers address low solubility in aqueous assays?

  • Co-solvents : Use 10% DMSO/PBS for in vitro studies, ensuring final DMSO ≤1% .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (150–200 nm size via solvent evaporation) to enhance bioavailability .

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